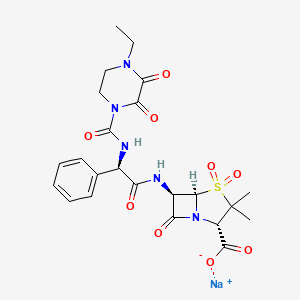
Piperacillin sulfone sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperacillin sulfone sodium salt is a semi-synthetic, broad-spectrum ureidopenicillin antibiotic derived from ampicillin. It is known for its effectiveness against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa . This compound is often used in combination with other antibiotics to enhance its efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperacillin sulfone sodium salt involves the reaction of 6-aminopenicillanic acid with various reagents to form the ureidopenicillin structure. The process typically includes the following steps:
Acylation: 6-aminopenicillanic acid is acylated with a suitable acylating agent to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the β-lactam ring structure.
Sulfonation: The β-lactam ring is then sulfonated to introduce the sulfone group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Piperacillin sulfone sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted β-lactam derivatives.
科学研究应用
Piperacillin sulfone sodium salt has a wide range of applications in scientific research:
作用机制
Piperacillin sulfone sodium salt exerts its effects by inhibiting the last stage of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which leads to cell lysis and death . The compound is often combined with β-lactamase inhibitors like tazobactam to enhance its effectiveness against β-lactamase-producing bacteria .
相似化合物的比较
Similar Compounds
Ticarcillin: Another ureidopenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Mezlocillin: Similar to piperacillin but with a different side chain, leading to variations in activity and stability.
Carbenicillin: A carboxypenicillin with a broader spectrum but more susceptible to β-lactamase degradation.
Uniqueness
Piperacillin sulfone sodium salt is unique due to its broad-spectrum activity, stability in the presence of β-lactamase enzymes, and its ability to be combined with β-lactamase inhibitors like tazobactam for enhanced efficacy .
属性
分子式 |
C23H26N5NaO9S |
|---|---|
分子量 |
571.5 g/mol |
IUPAC 名称 |
sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H27N5O9S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)38(36,37)20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1 |
InChI 键 |
RWXLXJPYJNZORX-IDYPWDAWSA-M |
手性 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |
规范 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
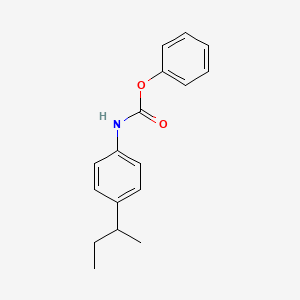
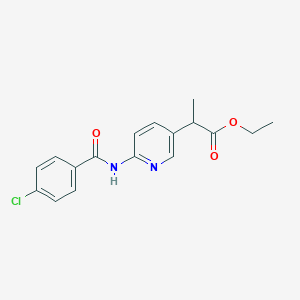

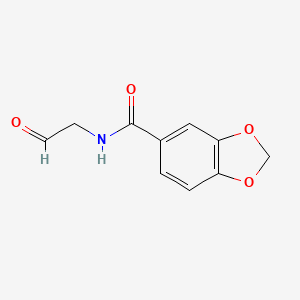
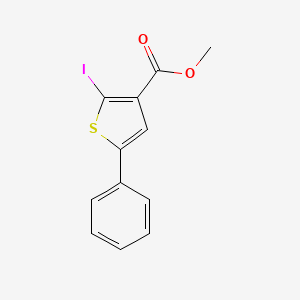
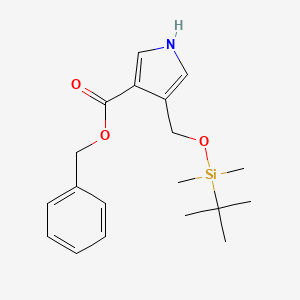
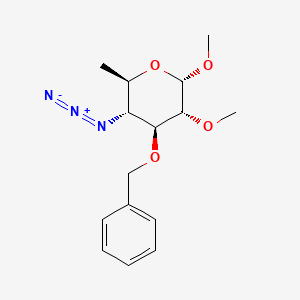
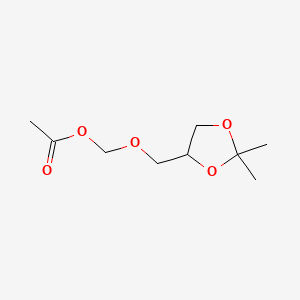
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)
